トリシリビン

概要

説明

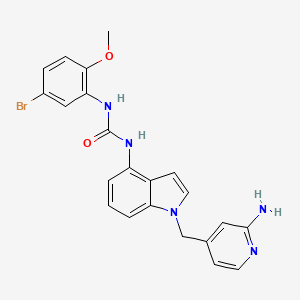

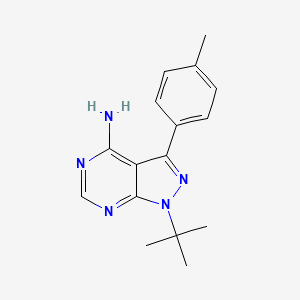

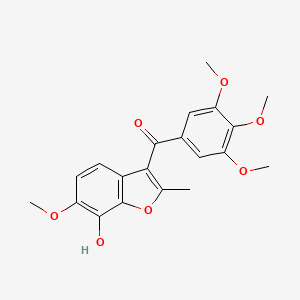

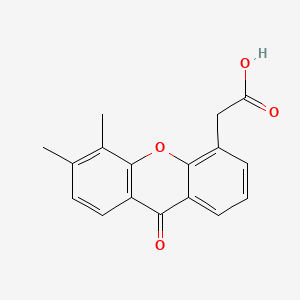

トリシリビンは、1970 年代に初めて合成された合成ヌクレオシドアナログです。 細胞増殖と生存に不可欠な Akt シグナル伝達経路を阻害する能力で広く研究されており、抗がん特性の可能性が知られています 。 トリシリビンは、乳がんや卵巣がんを含むさまざまながんの治療に有望であることが示されています .

科学的研究の応用

Triciribine has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.

作用機序

トリシリビンは、Akt ファミリーの 3 つのメンバーすべて、Akt-1、Akt-2、Akt-3 のリン酸化とシグナル伝達を阻害することによって効果を発揮します 。これらのセリン/スレオニンタンパク質キナーゼは、細胞増殖と生存に重要な役割を果たしています。 トリシリビンは、Akt のプレクストリンホモロジードメインに結合することにより、その細胞膜への動員を阻害し、活性化を阻害します 。 Akt シグナル伝達経路のこの阻害は、がん細胞の細胞増殖の抑制とアポトーシスの増加につながります .

6. 類似の化合物との比較

トリシリビンは、Akt シグナル伝達経路の特異的な阻害により、ヌクレオシドアナログの中でユニークです。類似の化合物には以下が含まれます。

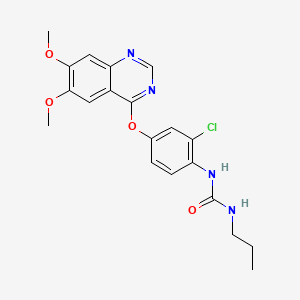

MK-2206: ステロール調節エレメント結合タンパク質-2 のプロテオリティック切断を誘発し、低密度リポタンパク質受容体遺伝子の転写を刺激する別の Akt 阻害剤.

ペリホシン: Akt 経路も標的とするアルキルホスホリピドですが、作用機序が異なります.

ARQ-092: プロモーター活性を誘発することにより、低密度リポタンパク質受容体 mRNA レベルを高める選択的 Akt 阻害剤.

これらの化合物は、Akt シグナル伝達を阻害する能力を共有していますが、その特定のメカニズムと治療用途は異なります。

生化学分析

Biochemical Properties

Triciribine plays a significant role in biochemical reactions by inhibiting the activation of AKT. It interacts with various enzymes, proteins, and other biomolecules involved in the AKT signaling pathway. Specifically, triciribine binds to AKT and prevents its phosphorylation, thereby inhibiting its activation. This interaction disrupts the downstream signaling pathways that are essential for cell survival and proliferation. Additionally, triciribine has been shown to increase the expression of low-density lipoprotein receptor (LDLR) and enhance the uptake of low-density lipoprotein (LDL) in cultured human hepatoma cells .

Cellular Effects

Triciribine exerts profound effects on various types of cells and cellular processes. In cancer cells, triciribine inhibits cell proliferation and induces apoptosis by blocking the AKT signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, thereby promoting cell death. Triciribine also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to increase the expression of myelomonocytic markers such as CD11b and CD11c in acute myeloid leukemia cells, indicating its role in cell differentiation .

Molecular Mechanism

The molecular mechanism of triciribine involves its binding to AKT and preventing its phosphorylation at specific threonine and serine residues. This inhibition blocks the activation of AKT and disrupts the downstream signaling pathways that are crucial for cell survival and proliferation. Triciribine also affects the stability of messenger RNA (mRNA) for certain proteins, such as low-density lipoprotein receptor, leading to increased expression and enhanced uptake of low-density lipoprotein . Additionally, triciribine has been shown to promote the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, suggesting its involvement in the ERK signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of triciribine have been observed to change over time. Triciribine is relatively stable and does not degrade quickly, allowing for sustained inhibition of AKT phosphorylation. Long-term studies have shown that triciribine can maintain its inhibitory effects on AKT and its downstream signaling pathways, leading to prolonged suppression of cell proliferation and induction of apoptosis. The long-term effects of triciribine on cellular function may vary depending on the cell type and experimental conditions .

Dosage Effects in Animal Models

The effects of triciribine vary with different dosages in animal models. At lower doses, triciribine effectively inhibits AKT phosphorylation and suppresses tumor growth without causing significant toxicity. At higher doses, triciribine may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage of triciribine to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

Triciribine is involved in various metabolic pathways, particularly those related to the AKT signaling pathway. By inhibiting AKT phosphorylation, triciribine disrupts the downstream signaling cascades that regulate glucose metabolism, lipid metabolism, and protein synthesis. Triciribine also interacts with enzymes and cofactors involved in these metabolic pathways, leading to changes in metabolic flux and metabolite levels. For example, triciribine has been shown to increase the stability of low-density lipoprotein receptor mRNA, resulting in enhanced uptake of low-density lipoprotein .

Transport and Distribution

Triciribine is transported and distributed within cells and tissues through various mechanisms. It can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, triciribine can bind to AKT and other target proteins, leading to its accumulation in specific cellular compartments. The distribution of triciribine within tissues may vary depending on factors such as tissue permeability, blood flow, and the presence of transporters or binding proteins .

Subcellular Localization

The subcellular localization of triciribine is crucial for its activity and function. Triciribine primarily localizes to the cytoplasm, where it interacts with AKT and prevents its phosphorylation. Triciribine may also be found in other subcellular compartments, such as the nucleus or mitochondria, depending on the cell type and experimental conditions. The localization of triciribine can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

トリシリビンの合成には、いくつかの重要な手順が含まれます。報告されている最も効率的な方法の 1 つには、1-N-Boc-2-メチルヒドラジンの位置選択的置換と、トリフルオロ酢酸触媒によるワンポット変換が含まれます。 このプロセスは、tert-ブチルカルボニル基の脱保護と環化反応を組み合わせて、三環式ヌクレオ塩基モチーフを生成します 。 この合成の全体収率は約 35% です .

3. 化学反応の分析

トリシリビンは、次のようなさまざまな化学反応を受けます。

酸化: トリシリビンは、特定の条件下で酸化されて、異なる誘導体を形成することができます。

還元: 還元反応は、ヌクレオシドアナログを修飾してその特性を強化することができます。

これらの反応で使用される一般的な試薬には、トリフルオロ酢酸、ヒドラジン誘導体、さまざまな酸化剤と還元剤が含まれます。 これらの反応から生成される主な生成物は、通常、潜在的な治療用途を持つ修飾されたヌクレオシドアナログです .

4. 科学研究への応用

トリシリビンは、科学研究で幅広い用途があります。

化学: ヌクレオシドアナログとその化学的性質を研究するためのモデル化合物として使用されます。

生物学: トリシリビンは、Akt シグナル伝達経路を含む細胞プロセスを理解するために研究で使用されています.

化学反応の分析

Triciribine undergoes various chemical reactions, including:

Oxidation: Triciribine can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the nucleoside analog to enhance its properties.

Substitution: Substitution reactions, particularly involving the ribofuranosyl group, are common in the synthesis and modification of triciribine.

Common reagents used in these reactions include trifluoroacetic acid, hydrazine derivatives, and various oxidizing and reducing agents. The major products formed from these reactions are typically modified nucleoside analogs with potential therapeutic applications .

類似化合物との比較

Triciribine is unique among nucleoside analogs due to its specific inhibition of the Akt signaling pathway. Similar compounds include:

Perifosine: An alkylphospholipid that also targets the Akt pathway but has a different mechanism of action.

These compounds share the ability to inhibit Akt signaling but differ in their specific mechanisms and therapeutic applications.

特性

IUPAC Name |

2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGVTUZUJGHKPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860527 | |

| Record name | 5-Methyl-1-pentofuranosyl-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35943-35-2 | |

| Record name | Triciribine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of triciribine?

A1: Triciribine primarily inhibits the phosphorylation, activation, and signaling of the serine/threonine protein kinase Akt (specifically Akt-1, -2, and -3). [] This inhibition leads to downstream effects on cell proliferation, survival, and drug resistance. [, , , ]

Q2: How does triciribine's inhibition of Akt affect tumor cells?

A2: Triciribine's inhibition of Akt signaling can have several anti-tumor effects, including:

- Reduced Proliferation: It inhibits the growth of tumor cells, particularly those with overactive Akt signaling. [, , , ]

- Increased Apoptosis: Triciribine promotes programmed cell death in tumor cells. [, ]

- Sensitization to Chemotherapy: It enhances the efficacy of other anticancer agents, such as gemcitabine and trastuzumab. [, ]

Q3: Does triciribine impact other signaling pathways besides Akt?

A3: Yes, triciribine can also influence other signaling pathways, although these effects may be context-dependent:

- ERK Pathway: In some studies, triciribine combined with other agents showed a reduction in ERK pathway activity. []

- JAK/STAT Pathway: While triciribine is not a direct inhibitor of the JAK/STAT pathway, research suggests it might influence STAT5 activity in FLT3-ITD-positive AML cells. [, ]

Q4: How does triciribine affect autophagy in cells?

A4: Research indicates that triciribine can induce autophagy, a cellular process of self-degradation. While autophagy can sometimes protect cancer cells, studies using the autophagy inhibitor chloroquine showed that it enhanced triciribine-induced apoptosis. [] This suggests autophagy might serve as a defense mechanism against triciribine in some cases.

Q5: What structural modifications to triciribine have been explored, and how do they affect its activity?

A5: Several studies have investigated the SAR of triciribine, revealing key structural features necessary for its activity:

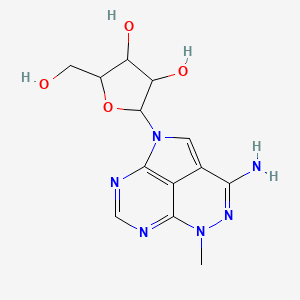

- Hydroxyl Groups on Ribosyl Ring: Removal or modification of the hydroxyl groups on the ribosyl moiety significantly reduced or abolished the antiviral and antiproliferative activity of triciribine. This is likely due to the importance of these hydroxyl groups for intracellular phosphorylation, a critical step for triciribine's activation. [, ]

- Intact Ribosyl Ring System: Acyclic analogs of triciribine lacking the rigid ribosyl ring system also showed a lack of activity, highlighting the importance of this structural feature for phosphorylation and biological activity. []

- Substitutions at the 2-Position: Introducing substituents at the 2-position of triciribine, such as methyl, ethyl, phenyl, chloro, and amino groups, negatively impacted antiviral activity. Researchers believe these modifications hinder the phosphorylation of triciribine into its active metabolites. []

- 6-N-Acyl Derivatives: While modifications at the 2-position are detrimental, studies on 6-N-acyltriciribine analogs showed that some retained activity against HIV-1. These compounds act as prodrugs, converting to triciribine and subsequently triciribine monophosphate within cells. []

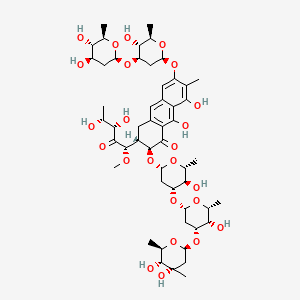

Q6: What challenges are associated with triciribine's bioavailability, and what strategies have been explored to overcome them?

A6: Both triciribine and its monophosphate form suffer from low bioavailability. [] To address this, researchers are exploring prodrug strategies:

- Amino Acid Prodrugs: The development of amino acid prodrugs of triciribine and its monophosphate significantly improved their plasma exposure in preclinical studies. [] This approach holds promise for enhancing the drug's delivery and efficacy.

Q7: Has triciribine shown efficacy in preclinical models of cancer?

A7: Yes, triciribine has demonstrated promising activity in preclinical cancer models:

- Breast Cancer: In xenograft models of breast cancer, triciribine, especially in combination with other agents like trastuzumab, significantly inhibited tumor growth. [, , ] These findings suggest its potential as a therapeutic option for HER2-positive breast cancer.

- Pancreatic Cancer: Studies using pancreatic cancer xenograft models indicated that triciribine could enhance the sensitivity of tumor cells to gemcitabine. [] This combination therapy presents a potential strategy for combating pancreatic cancer.

- Other Cancer Types: Preclinical studies have also explored triciribine's efficacy in other cancers, including leukemia, multiple myeloma, lung cancer, glioblastoma, and neuroblastoma, showing promising results. [, , , , ]

Q8: What are the potential biomarkers for predicting triciribine efficacy in cancer patients?

A8: Research suggests that certain biomarkers may help identify patients who might benefit most from triciribine therapy:

- PTEN Status: PTEN loss is associated with trastuzumab resistance in breast cancer. Combining triciribine with trastuzumab effectively inhibited tumor growth in PTEN-deficient breast cancer models. [, ] This suggests PTEN status could be a potential biomarker for selecting patients who might respond favorably to this combination therapy.

- AKT Activation: Given that triciribine directly targets Akt, the level of Akt activation in tumors might be a predictive biomarker. Studies in xenograft models showed that triciribine significantly inhibited tumor growth in tumors with high Akt expression but not in those with low Akt levels. []

- ZNF217 Expression: ZNF217, a transcription factor, has been linked to poor prognosis and drug resistance in several cancers. Research suggests that ZNF217 expression correlates with sensitivity to triciribine in breast cancer and osteosarcoma models. [, , ] This indicates ZNF217 could serve as a potential biomarker for triciribine treatment efficacy.

- FKBP5 Expression: FKBP5, a protein involved in Akt regulation, may also have value as a predictive biomarker. Studies have shown that downregulation of FKBP5 is linked to resistance to gemcitabine in pancreatic cancer models, and combining gemcitabine with triciribine effectively inhibits tumor growth in these models. []

Q9: What are the current limitations and future directions for triciribine research?

A9: Despite its promise, several questions remain regarding triciribine's clinical utility:

Q10: What are the potential side effects of triciribine observed in preclinical or clinical settings?

A10: Triciribine has shown some side effects in preclinical and clinical studies:

- Hepatotoxicity: In clinical trials, some patients experienced elevated liver enzymes, indicating potential liver toxicity. [] Careful monitoring of liver function is crucial during triciribine treatment.

- Metabolic Effects: Hyperglycemia (elevated blood sugar) was also reported in some patients. [] This side effect may require monitoring and management, particularly in individuals with pre-existing diabetes or glucose intolerance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

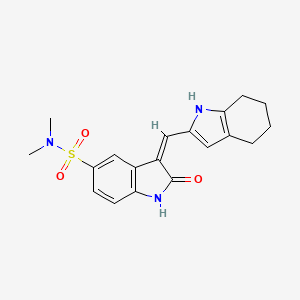

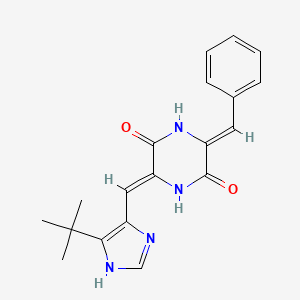

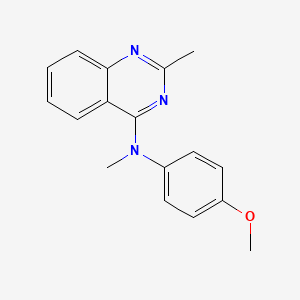

![19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one](/img/structure/B1683798.png)